mPEG11-Br

Description

Significance of Monofunctional Poly(ethylene glycol) Derivatives in Advanced Synthesis

Monofunctional PEG derivatives, such as those with a terminal methoxy (B1213986) group and a single reactive group at the other end, are of significant importance in advanced synthesis. The presence of a single reactive handle is crucial for controlled conjugation reactions, preventing unwanted cross-linking or branching that can occur with difunctional or multi-functional PEGs sigmaaldrich.com. This control is particularly vital in applications like PEGylation, where a polymer chain is attached to a molecule, such as a protein, peptide, or small molecule drug, to modify its properties sigmaaldrich.comnih.gov. Monofunctional PEGs ensure that the PEGylation occurs at a specific site or results in a desired polymer architecture, leading to more homogeneous products with predictable characteristics nih.gov. The methoxy group at one terminus is relatively inert, ensuring that reactions primarily occur at the functionalized end google.com. This targeted reactivity is essential for creating well-defined conjugates and complex molecular structures required in modern drug delivery systems, biomaterials, and surface modifications sigmaaldrich.commdpi.comscispace.com.

Overview of mPEG11-Br as a Versatile Reactive Polymeric Building Block

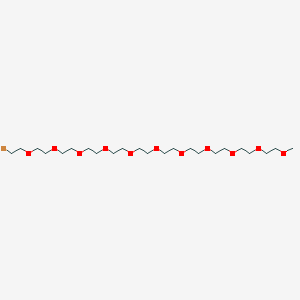

mPEG11-Br is a specific monofunctional PEG derivative characterized by a methoxy group at one end and a reactive bromide group at the other, with a defined chain length of 11 ethylene (B1197577) glycol units purepeg.com. This precise structure, particularly in monodisperse forms, offers a distinct advantage over polydisperse PEG, which is a mixture of polymer chains with varying molecular weights nih.govliveleven.com. The defined molecular weight (579.52 g/mol ) and low polydispersity of mPEG11-Br contribute to the reproducibility and control of synthesis reactions purepeg.comliveleven.com.

The terminal bromide group in mPEG11-Br serves as a versatile electrophile, making it suitable for various nucleophilic substitution reactions. This reactivity allows mPEG11-Br to be conjugated to molecules containing nucleophilic centers, such as amines, thiols, or alkoxides mdpi.com. This capability positions mPEG11-Br as a valuable building block in the synthesis of a wide range of PEGylated constructs. For example, it can be used to introduce a PEG chain onto small molecules, peptides, or surfaces sigmaaldrich.com. Research indicates its utility in the synthesis of diverse compounds, including potential applications in areas like PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs), where precise linker chemistry is required chemsrc.comchemsrc.com. The ability to form stable covalent bonds through the bromide functionality allows for the creation of well-defined polymeric architectures and conjugates with tailored properties for specific research applications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| mPEG11-Br | C23H47O11Br | 579.52 | 1258596-39-2 |

| mPEG11-OH | C23H48O12 | 516.62 | 114740-40-8, 2168540-65-4 |

| mPEG11-Amine | C23H50N O11 | 515.63 | 854601-60-8 |

Properties

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47BrO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJORUQHPNZCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47BrO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Leveraging Mpeg11 Br

Atom Transfer Radical Polymerization (ATRP) Initiation with mPEG11-Br.

mPEG-Br derivatives, including mPEG11-Br, are frequently employed as initiators in Atom Transfer Radical Polymerization (ATRP). polysciences.comsigmaaldrich.com ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersities, and complex architectures. polysciences.comcmu.edu The carbon-bromine bond in mPEG11-Br can be reversibly cleaved by a transition metal catalyst, generating a radical that initiates monomer polymerization. polysciences.com

Development of Macroinitiators for Controlled Polymer Synthesis.

mPEG11-Br can serve directly as a macroinitiator for ATRP. researchgate.netniscpr.res.in In this role, the PEG chain acts as a polymeric backbone from which controlled polymerization of other monomers can proceed. This allows for the creation of block copolymers where one block is the mPEG chain. researchgate.net The synthesis of such macroinitiators involves incorporating the ATRP initiating site, in this case, the bromide group, onto the end of the PEG chain. nih.gov Research has demonstrated the successful synthesis of PEG-based macroinitiators, confirming the presence of the initiating site through techniques like NMR spectroscopy. nih.govresearchgate.net

Nucleophilic Substitution Reactions Utilizing the Bromide End-Group.

The bromide end-group in mPEG11-Br is a good leaving group, making it highly reactive towards nucleophiles in nucleophilic substitution (SN2) reactions. biochempeg.comcd-bioparticles.netscience-revision.co.uk This reactivity allows for the facile introduction of a wide variety of functional groups onto the PEG chain. biochempeg.com

Strategies for Introducing Diverse Functional Groups.

Nucleophilic substitution reactions with mPEG11-Br enable the attachment of various molecules containing nucleophilic centers, such as amines, thiols, alcohols, and carboxylates. biochempeg.compolysciences.com This provides a versatile route to synthesize PEG derivatives with tailored functionalities. For example, reacting mPEG11-Br with an amine can yield an mPEG-amine derivative. chemsrc.com Similarly, reaction with a thiol can produce an mPEG-thiol. beilstein-journals.org These functionalized PEG derivatives are crucial for subsequent conjugation reactions.

Formation of PEG-Conjugates and Derivatives.

The functionalized mPEG11 derivatives obtained through nucleophilic substitution are widely used in the formation of PEG conjugates. biochempeg.comtargetmol.compolysciences.com PEGylation, the covalent attachment of PEG to another molecule, can enhance the solubility, stability, and pharmacokinetics of therapeutic agents and biomolecules. mPEG11-Br, after functionalization, can be conjugated to peptides, proteins, small molecules, and nanoparticles. polysciences.com For instance, mPEG-amine, derived from mPEG11-Br, can react with activated carboxylic acids to form stable amide bonds, facilitating conjugation to proteins or peptides. biochempeg.com mPEG11-Br itself can be used as a PROTAC linker, highlighting its role in the synthesis of complex molecules for targeted protein degradation. targetmol.comhodoodo.comguidechem.com

Graft Polymer Synthesis Approaches Employing mPEG11-Br.

mPEG11-Br can also be utilized in the synthesis of graft polymers. targetmol.comhodoodo.comsigmaaldrich.comchemicalbook.com In graft copolymers, polymeric side chains are attached to a main polymer backbone. While mPEG11-Br itself is a linear molecule, it can be incorporated into graft polymer structures in different ways. One approach involves using a polymer with nucleophilic sites on its backbone to react with the bromide end of mPEG11-Br, grafting PEG chains onto the backbone. Alternatively, mPEG11-Br can be used to synthesize a macroinitiator that is then incorporated into a polymerization process to form a graft copolymer. google.com Research explores various methods for synthesizing graft copolymers, including techniques that could potentially utilize mPEG-Br derivatives for introducing PEG grafts. researchgate.netresearchgate.net The bromide functionality can serve as an initiation site for grafting from a backbone polymer via controlled radical polymerization methods like ATRP. google.com

Advanced Materials Fabrication Employing Mpeg11 Br

Design and Synthesis of Polymeric Materials

The versatility of mPEG11-Br as an initiator in controlled radical polymerization techniques has revolutionized the synthesis of well-defined polymers with tailored architectures and functionalities. This section delves into the methodologies for designing and synthesizing polymeric materials utilizing mPEG11-Br, with a focus on tailoring polymer architecture and creating functional coatings.

The bromide functional group in mPEG11-Br serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netharth-research-group.org By employing mPEG11-Br as a macroinitiator, researchers can precisely grow a second, different polymer block from the bromide end, leading to the formation of amphiphilic block copolymers. elsevierpure.comepstem.netdtu.dk These copolymers consist of a hydrophilic mPEG block and a hydrophobic polymer block, which can self-assemble in selective solvents to form various nanostructures such as micelles and vesicles. elsevierpure.comrsc.org

The synthesis of such block copolymers can be summarized in the following table:

| Macroinitiator | Second Monomer | Polymerization Technique | Resulting Copolymer Architecture | Potential Properties |

| mPEG11-Br | Styrene | ATRP | mPEG11-block-Polystyrene | Amphiphilic, self-assembling |

| mPEG11-Br | Methyl Methacrylate (B99206) | ATRP | mPEG11-block-Poly(methyl methacrylate) | Biocompatible, amphiphilic |

| mPEG11-Br | N-isopropylacrylamide | ATRP | mPEG11-block-Poly(N-isopropylacrylamide) | Thermo-responsive, amphiphilic |

This table presents examples of block copolymers that can be synthesized using mPEG11-Br as a macroinitiator via ATRP.

Functional polymer coatings are crucial for modifying the surface properties of materials to enhance their performance in various applications. The "grafting from" and "grafting to" approaches are two primary strategies for creating such coatings, and mPEG11-Br is well-suited for both methods.

In the "grafting from" approach, mPEG11-Br can be immobilized on a substrate surface, and a polymer chain can then be grown from the surface-bound initiator via techniques like ATRP. This results in the formation of a dense layer of polymer brushes, which can significantly alter the surface properties. For example, grafting poly(ethylene glycol) brushes onto a surface can dramatically reduce non-specific protein adsorption and cell adhesion, a critical requirement for biomedical implants and biosensors. chimia.chnih.gov The grafting density of these polymer brushes can be controlled by varying the reaction conditions, which in turn influences the surface's resistance to biofouling. nih.govmdpi.comdtu.dkresearchgate.netnih.gov

The "grafting to" method involves synthesizing a polymer with a reactive end group that can attach to a functionalized surface. While mPEG11-Br itself is the initiator, polymers synthesized using it can be designed to have a terminal functional group suitable for grafting to a surface.

Research has demonstrated that polymer films created with PEG-based chemistries can inhibit the adsorption of serum proteins by as much as 97%. nih.gov These coatings have also been shown to significantly reduce the adhesion of bacteria and mammalian cells. nih.gov The effectiveness of these coatings is often dependent on the grafting density and the molecular weight of the PEG chains.

| Surface Property | Effect of mPEG-based Coating | Research Finding |

| Protein Adsorption | Significantly Reduced | Up to 97% reduction in non-specifically adsorbed serum components. nih.gov |

| Bacterial Adhesion | Inhibited | Demonstrated inhibition of S. aureus and K. pneumoniae adhesion. nih.gov |

| Cell Adhesion | Inhibited | Shown to inhibit fibroblast cell adhesion. nih.gov |

| Surface Wettability | Increased | Grafting of PEG increases the hydrophilicity of polyurethane surfaces. nih.gov |

This table summarizes the impact of functional polymer coatings derived from PEG precursors on various surface properties, based on published research findings.

Nanomaterial Development and Functionalization

The surface properties of nanomaterials are paramount in determining their behavior and efficacy in various research applications. The process of PEGylation, the attachment of PEG chains to a surface, is a widely adopted strategy to enhance the stability, biocompatibility, and circulation time of nanoparticles. creativepegworks.com mPEG11-Br serves as a valuable reagent in this context for the surface modification of a wide array of nanomaterials.

The modification of nanoparticle surfaces with mPEG chains, a process often referred to as PEGylation, is a critical step in preparing them for biological and research applications. This surface modification can be achieved by either "grafting to" or "grafting from" methods. In the "grafting to" approach, a pre-synthesized polymer containing a reactive group at one end is attached to the nanoparticle surface. For instance, a polymer synthesized using mPEG11-Br as an initiator and containing a terminal thiol group can be readily attached to gold nanoparticles.

Alternatively, the "grafting from" approach involves immobilizing an initiator, such as a derivative of mPEG11-Br, on the nanoparticle surface and subsequently polymerizing a second monomer from the surface. This method allows for the creation of a dense and stable polymer shell around the nanoparticle.

The PEGylated surface provides a hydrophilic and neutral coating that can reduce non-specific protein adsorption, also known as the "stealth effect," which in turn can prevent the rapid clearance of nanoparticles from the bloodstream by the reticuloendothelial system (RES). creativepegworks.comnih.govresearchgate.netnih.gov This prolonged circulation time is highly desirable for applications such as in vivo imaging and targeted drug delivery. mit.educreativepegworks.com

The characteristics of nanoparticles can be significantly altered by surface modification with mPEG derivatives:

| Nanoparticle Property | Before Modification | After mPEG Modification |

| Surface Charge | Can be highly charged (positive or negative) | Becomes more neutral |

| Hydrophobicity | Can be hydrophobic | Becomes more hydrophilic |

| Protein Adsorption | High | Significantly reduced |

| In Vivo Circulation Time | Short | Prolonged |

This table illustrates the general effects of modifying nanoparticle surfaces with mPEG chains.

Engineered nanocarriers, such as micelles, liposomes, and polymeric nanoparticles, are at the forefront of research for applications in targeted drug delivery and diagnostics. nih.govnih.govmdpi.com The incorporation of mPEG11-Br into the design of these nanocarriers is instrumental in enhancing their performance.

Amphiphilic block copolymers synthesized using mPEG11-Br can self-assemble into micelles in aqueous environments. These micelles possess a hydrophobic core, which can encapsulate poorly water-soluble drugs or imaging agents, and a hydrophilic mPEG shell that interfaces with the biological environment. elsevierpure.comrsc.org This PEG shell not only provides stability to the nanocarrier but also facilitates its transport through the bloodstream to the target site. nih.govnih.govnih.govhuji.ac.il

Furthermore, the bromide terminus of mPEG11-Br can be converted to other functional groups, allowing for the attachment of targeting ligands such as antibodies, peptides, or aptamers. nih.gov These ligands can specifically recognize and bind to receptors that are overexpressed on the surface of diseased cells, leading to targeted delivery of the therapeutic or diagnostic payload. mdpi.com

The design of nanocarriers can be tailored for specific research applications:

| Nanocarrier Type | Role of mPEG11-Br | Research Application |

| Polymeric Micelles | Forms the hydrophilic corona | Encapsulation and delivery of hydrophobic drugs |

| Functionalized Nanoparticles | Provides a "stealth" coating and an anchor for targeting ligands | Targeted imaging and therapy |

| Stimuli-responsive Nanocarriers | Component of a polymer that responds to specific stimuli (e.g., pH, temperature) | Controlled release of cargo in response to environmental cues |

This table provides examples of how mPEG11-Br is utilized in the engineering of different types of nanocarriers for various research purposes.

Bioconjugation Strategies Involving Mpeg11 Br

Covalent Attachment to Biomolecules

The covalent attachment of mPEG11-Br to biomolecules is a key strategy to improve their physicochemical properties, such as increasing solubility and stability, and reducing immunogenicity. creativepegworks.comnih.gov The primary mechanism of conjugation involves the reaction of the terminal bromide of mPEG11-Br with nucleophilic functional groups present on the surface of biomolecules. conicet.gov.arbiopharminternational.com

Commonly targeted nucleophiles on proteins and peptides include the sulfhydryl group of cysteine and the amino group of lysine residues. biopharminternational.comscielo.br The reaction with cysteine's thiol group is particularly efficient, leading to the formation of a stable thioether bond. nih.gov While the amino groups of lysines are also viable targets, the reaction conditions, such as pH, need to be carefully controlled to ensure efficient conjugation. biopharminternational.comnih.gov

| Target Functional Group | Amino Acid Residue | Resulting Linkage |

| Thiol (-SH) | Cysteine | Thioether |

| Amino (-NH2) | Lysine, N-terminus | Secondary Amine |

Interactive Data Table: Common Nucleophilic Targets for mPEG11-Br Conjugation

Engineering PEGylated Biomacromolecules for Research

The ability to engineer PEGylated biomacromolecules with precise control over the site of PEG attachment is invaluable for research purposes. By strategically placing the mPEG11 chain, researchers can investigate the structure-function relationships of proteins and peptides. For instance, PEGylating specific domains of a protein can help elucidate the role of those domains in protein-protein interactions or enzymatic activity.

Furthermore, the attachment of PEG chains can significantly alter the hydrodynamic volume of a biomolecule, which can be exploited in various analytical techniques. nih.gov For example, in proteomics research, the mass shift introduced by PEGylation can be used to identify and quantify proteins using mass spectrometry. nih.govnih.govmdpi.comucsf.edu

Application in Peptide and Polypeptide Synthesis Support

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis. bachem.compeptide.comuci.edu This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.comluxembourg-bio.com PEG-based resins have gained popularity in SPPS due to their excellent swelling properties in a wide range of solvents, which facilitates reagent access and improves reaction kinetics. peptide.comuci.edu

While specific examples detailing the use of mPEG11-Br as a direct support for SPPS are not extensively documented in readily available literature, the principle of using bromo-functionalized PEG resins is established. peptide.com In this context, a resin functionalized with a bromo-PEG linker could be used to anchor the first amino acid of the peptide chain. The synthesis would proceed with the sequential addition of amino acids, and finally, the completed peptide would be cleaved from the PEG support. The hydrophilic nature of the PEG support can be particularly beneficial for the synthesis of hydrophobic or aggregation-prone peptides. peptide.com

| Step | Description |

| 1. Resin Functionalization | A solid support is functionalized with a linker containing a terminal bromide, such as mPEG11-Br. |

| 2. First Amino Acid Attachment | The C-terminal amino acid of the desired peptide is attached to the bromo-functionalized resin. |

| 3. Peptide Elongation | Subsequent amino acids are sequentially coupled to the growing peptide chain. uci.edu |

| 4. Cleavage | The completed peptide is cleaved from the solid support. peptide.com |

Interactive Data Table: General Steps in Solid-Phase Peptide Synthesis Using a Bromo-Functionalized PEG Support

Conjugation for Diagnostic Tools and Research Probes

The unique properties of PEG, such as its biocompatibility and hydrophilicity, make it an ideal component in the design of diagnostic tools and research probes. nih.govpurepeg.commedrxiv.org The mPEG11-Br linker can be used to conjugate biomolecules, such as antibodies or peptides, to reporter molecules like fluorescent dyes or quantum dots. purepeg.com

In the development of immunoassays, for instance, PEG linkers can be used to attach antibodies to a solid surface, such as a microplate or a sensor chip. nih.govmedrxiv.orggoogle.com The PEG spacer helps to orient the antibody away from the surface, enhancing its antigen-binding capacity and improving the sensitivity of the assay. nih.gov The use of a heterobifunctional linker, where one end is mPEG11-Br and the other end possesses a different reactive group, allows for a two-step conjugation process, providing greater control over the final construct.

Furthermore, mPEG11-Br can be employed in the synthesis of molecular probes for various research applications. researchgate.net For example, a peptide with a known binding affinity for a specific cellular receptor can be conjugated to a fluorescent dye via an mPEG11-Br linker. This fluorescently labeled peptide can then be used to visualize and track the receptor in living cells. The PEG linker in such probes helps to improve their solubility and reduce non-specific binding, leading to a better signal-to-noise ratio. researchgate.net

| Application | Description |

| Immunoassays | mPEG11-Br can be used to link antibodies to solid supports, improving assay sensitivity and performance. nih.govgoogle.com |

| Molecular Imaging | Conjugation of targeting ligands (e.g., peptides) to imaging agents (e.g., fluorescent dyes) for visualizing biological processes. researchgate.net |

| Affinity Chromatography | Immobilization of ligands onto a stationary phase for the purification of specific target molecules. |

Interactive Data Table: Applications of mPEG11-Br in Diagnostic and Research Tools

Mpeg11 Br in Hydrogel System Development

Synthesis of PEG-Based Hydrogels

The synthesis of PEG-based hydrogels utilizing mPEG11-Br predominantly relies on its function as a macroinitiator in Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. cmu.edu

In this process, the carbon-bromine bond at the end of the mPEG11-Br molecule is reversibly activated by a transition-metal complex (commonly copper-based), generating a radical that initiates the polymerization of a desired monomer. cmu.edu This grows a second, distinct polymer block from the end of the mPEG chain, creating an A-B diblock copolymer. These copolymers, often amphiphilic or environmentally responsive, can then self-assemble in aqueous solutions to form micellar networks, which constitute the hydrogel structure. For example, mPEG-Br can initiate the polymerization of monomers like N-isopropylacrylamide (NIPAM) to create thermo-responsive block copolymers that gel upon heating. mdpi.com

Chemical Cross-linking Approaches

While hydrogels formed from mPEG11-Br-initiated block copolymers can be physically cross-linked through chain entanglements and self-assembly, chemical cross-linking methods are often employed to create more stable and permanent networks with enhanced mechanical properties. nih.govgpsrjournal.com The primary strategy involves incorporating a cross-linking agent during the ATRP process.

Atom Transfer Radical Polymerization (ATRP) is the foundational chemical method where mPEG11-Br acts as the initiator. nih.gov A bifunctional or multifunctional monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), can be copolymerized with a monofunctional monomer. cmu.edu As the polymer chains grow from the mPEG11-Br initiator, the cross-linker is incorporated, covalently linking different polymer chains together to form a three-dimensional network. The properties of the resulting hydrogel can be finely tuned by adjusting the molar ratio of the cross-linker to the monomer. cmu.edu

Another approach involves synthesizing the block copolymers first using mPEG11-Br as the initiator, where the second block contains functional groups amenable to a subsequent cross-linking reaction. These pre-formed polymers can then be cross-linked into a hydrogel network through various chemical reactions, such as "click chemistry," which offers high efficiency and specificity under mild conditions. nih.govnih.gov

| Polymerization Method | Initiator | Monomer Example | Cross-linking Strategy | Resulting Structure |

| Atom Transfer Radical Polymerization (ATRP) | mPEG11-Br | N-isopropylacrylamide (NIPAM) | Self-assembly of thermo-responsive blocks | Physically cross-linked hydrogel |

| ATRP Copolymerization | mPEG11-Br | 2-(N,N-dimethylamino)ethyl methacrylate (B99206) (DMAEMA) + Ethylene glycol dimethacrylate (EGDMA) | Incorporation of a divinyl cross-linker during polymerization | Chemically cross-linked hydrogel |

| Two-Step Synthesis | mPEG11-Br | Monomers with azide (B81097) or alkyne groups | Post-polymerization "click chemistry" cycloaddition | Chemically cross-linked hydrogel |

This table illustrates various strategies for synthesizing hydrogels initiated by mPEG-Br.

Modulating Hydrogel Network Structure

The use of mPEG11-Br as a macroinitiator provides exceptional control over the final hydrogel network structure. The architecture of the hydrogel can be precisely modulated by altering the parameters of the ATRP synthesis.

Key factors that influence the network structure include:

Molecular Weight of the Second Block: The controlled nature of ATRP allows for the precise tailoring of the kinetic chain length of the second polymer block. cmu.edu A longer second block can lead to more significant phase separation (in the case of amphiphilic systems) or a more pronounced response to stimuli, which directly affects the cross-linking density and mesh size of the hydrogel network.

Monomer and Cross-linker Concentration: The properties of the hydrogel network, such as swelling behavior and mechanical stiffness, are directly correlated with the concentration and ratio of the monomer and the chemical cross-linker. cmu.edu Higher cross-linker concentrations typically result in a more densely cross-linked network, leading to lower swelling ratios and higher mechanical strength.

| Parameter | Effect on Network Structure | Consequence for Hydrogel Properties |

| Increased length of the second polymer block | Larger domain sizes for physical cross-links | Alters mechanical strength and stimulus-response threshold |

| Increased concentration of chemical cross-linker | Higher cross-link density, smaller mesh size | Decreased swelling ratio, increased stiffness |

| Choice of monomer in the second block | Introduces specific functionalities (e.g., thermal or pH sensitivity) | Creates "smart" hydrogels responsive to environmental stimuli |

This table summarizes how different synthetic parameters can be used to modulate the hydrogel network structure and its corresponding properties.

Functional Hydrogels for Research Platforms

Hydrogels synthesized via mPEG11-Br initiation are highly valuable as functional platforms for a range of biomedical research applications, primarily due to the biocompatibility of PEG and the tunable nature of the hydrogel. nih.govnih.gov These systems can mimic aspects of the natural extracellular matrix, providing a hydrated, three-dimensional environment. nih.gov

Drug Delivery Systems: The amphiphilic block copolymers initiated by mPEG11-Br can self-assemble into core-shell micellar structures in aqueous solutions. The hydrophobic cores of these micelles serve as ideal reservoirs for encapsulating poorly water-soluble drugs, such as the anticancer agent doxorubicin (B1662922) (DOX). mdpi.comnih.gov The hydrophilic mPEG shell provides steric stabilization and biocompatibility. These hydrogels can be designed as injectable, stimuli-responsive systems that release their therapeutic payload in response to specific triggers like temperature or pH, making them excellent platforms for controlled drug delivery research. mdpi.comnih.gov

Cell Encapsulation and Tissue Engineering: The ability to form hydrogels in situ under physiological conditions makes these materials suitable for encapsulating living cells. nih.gov The porous, highly hydrated network allows for the diffusion of nutrients and metabolic waste while protecting the encapsulated cells from the external environment. nih.gov By functionalizing the hydrogel network with bioactive peptides or proteins, these platforms can be used to study cell adhesion, proliferation, and differentiation, serving as advanced 3D cell culture models and scaffolds for tissue engineering. nih.gov

Surface Engineering and Functional Coatings Via Mpeg11 Br

Modification of Substrate Surfaces

The modification of substrate surfaces with mPEG11-Br involves the covalent attachment of the mPEG11 chain to the material's surface. This grafting process can be applied to a variety of substrates, including those made of glass, silicon, metals (such as gold), and polymers mdpi.comgoogle.com. The bromide leaving group on mPEG11-Br is reactive towards nucleophilic sites on the substrate surface, enabling the formation of robust chemical bonds. This approach allows for the creation of well-defined surface chemistries with controlled PEG density.

The grafting of PEG chains, including those derived from mPEG11-Br, is a common strategy for surface functionalization biochempeg.combiochempeg.comcd-bioparticles.net. This modification can significantly alter the surface properties, such as wettability and the adsorption of molecules. For instance, the presence of hydrophilic PEG chains can increase the hydrophilicity of a surface. Studies on PEG thin films deposited on different substrates, like hydrophilic (Au-NH₂) and hydrophobic (Au-CH₃) surfaces, have shown that the substrate chemistry influences the organization of the adsorbed PEG chains mdpi.com. While this specific study did not exclusively use mPEG11-Br, it highlights the principle that the substrate plays a role in the resulting PEG layer structure, which is relevant to mPEG11-Br functionalization.

The bromide functionality in mPEG11-Br makes it suitable for reactions with nucleophilic groups on the substrate surface, such as amines or thiols. This allows for tailored surface modification depending on the substrate material and its existing functionalization.

Development of Bio-inert or Bio-active Surfaces

A primary application of surface modification with PEG derivatives like mPEG11-Br is the creation of surfaces with controlled biological interactions. PEGylated surfaces are widely known for their ability to reduce protein adsorption and cell adhesion, rendering them "bio-inert" nih.govnih.gov. This property is crucial in applications such as biomedical devices, biosensors, and drug delivery systems, where minimizing non-specific binding is essential.

The bio-inertness conferred by PEG is attributed to its highly flexible and hydrated structure. The water molecules associated with the PEG chains form a barrier that repels proteins and cells. The density and conformation of the grafted PEG chains influence the degree of bio-inertness. While mPEG11-Br provides a specific chain length, controlling the grafting density during the surface modification process is key to optimizing the bio-inert properties.

Conversely, by incorporating specific biomolecules or ligands at the free end of the grafted mPEG11 chains (after potential modification of the methoxy (B1213986) group or utilizing the bromide for further reactions), surfaces can be rendered "bio-active". This allows for selective binding of target molecules or cells. Although mPEG11-Br itself has an inert methoxy end purepeg.com, the bromide can be converted or used as a handle for attaching other functional molecules, enabling the creation of surfaces that specifically interact with biological entities. This dual capability, ranging from bio-inertness to selective bio-activity, makes mPEG11-Br a versatile building block in the design of sophisticated biomaterials.

Strategies for Controlling Surface Interactions

Controlling surface interactions is paramount in many scientific and technological fields. Modification with mPEG11-Br offers a strategy to modulate how a surface interacts with its environment. The primary mechanism by which PEG modification controls surface interactions is by altering the surface's hydrophilicity and creating a steric barrier.

The hydrophilic nature of the PEG chain increases the surface's affinity for water, which can reduce the non-specific adsorption of hydrophobic molecules and prevent the close approach of cells. The length and density of the grafted PEG chains are critical parameters that influence the effectiveness of this steric barrier and the resulting surface interactions. While mPEG11-Br provides a defined chain length of 11 ethylene (B1197577) glycol units, the grafting density can be controlled by varying the reaction conditions during surface functionalization, such as the concentration of mPEG11-Br, reaction time, and temperature.

Furthermore, the terminal bromide group of mPEG11-Br provides an opportunity for further chemical modification. This allows for the attachment of various molecules, including other polymers, small molecules, or biomolecules, to introduce additional functionalities and finely tune the surface interactions. For example, converting the bromide to a different reactive group enables subsequent conjugation reactions, expanding the possibilities for surface property control. This ability to build upon the initial PEG layer allows for the creation of complex surface architectures with tailored interaction profiles.

The influence of substrate chemistry on PEG chain organization, as seen in studies with different gold substrates mdpi.com, also highlights the importance of considering the underlying material when designing surface modification strategies with mPEG11-Br to achieve desired interaction characteristics.

Emerging Research Directions and Future Perspectives in Mpeg11 Br Chemistry

Novel Reaction Pathways and Methodologies

The unique properties of mPEG11-Br have spurred the development of advanced synthetic strategies that offer greater control and efficiency. These methodologies are expanding the toolkit available to chemists for creating complex molecular architectures.

Solid-Phase Synthesis: A significant advancement in the synthesis of well-defined PEG derivatives is the adoption of solid-phase stepwise synthesis. nih.govnih.gov This technique, analogous to solid-phase peptide synthesis, involves the sequential addition of PEG monomer units to a polymer resin support. nih.govgoogle.com This method allows for the creation of monodisperse PEG chains with precise lengths and specific terminal functionalities. The entire process, including the synthesis of the monomer, can be performed without the need for chromatography, and the reactions on the solid support are often quantitative. nih.govnih.gov This approach provides a highly controlled and efficient route to compounds like mPEG11-Br and its derivatives, overcoming the limitations of traditional polymerization that result in polydisperse mixtures. nih.govresearchgate.net

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) are being employed to synthesize well-defined copolymers with PEG side chains. acs.orgresearchgate.net While not a direct synthesis of mPEG11-Br, these methods utilize oligo(ethylene glycol) methacrylate (B99206) (OEGMA) monomers to create complex polymer structures. researchgate.net The principles of controlled radical polymerization enable the precise engineering of macromolecules where PEG chains can be incorporated into larger block copolymers. acs.orgacs.org This allows for the development of "smart" biomaterials with tunable properties, such as thermosensitivity. researchgate.net

Click Chemistry: The terminal bromide of mPEG11-Br is an excellent leaving group, making it a valuable precursor for synthesizing other functionalized PEGs, such as azide-terminated PEGs. precisepeg.com These azide (B81097) derivatives are key components in "click chemistry," particularly in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. biochempeg.comlabinsights.nl This bioorthogonal reaction is highly efficient, chemoselective, and occurs under mild conditions, making it ideal for biological applications. biochempeg.com By converting mPEG11-Br to its azide counterpart, researchers can readily conjugate it to biomolecules or surfaces functionalized with strained alkynes like DBCO or BCN, without the need for cytotoxic copper catalysts. labinsights.nl1clickchemistry.comnih.gov This pathway is instrumental in developing advanced bioconjugates and materials. labinsights.nl

| Methodology | Description | Key Advantages | Relevance to mPEG11-Br |

|---|---|---|---|

| Solid-Phase Stepwise Synthesis | Sequential addition of PEG monomers on a solid support. nih.govnih.gov | Monodispersity, high yield, chromatography-free. nih.govresearchgate.net | Enables precise, controlled synthesis of monodisperse mPEG11-Br. |

| Controlled Radical Polymerization (e.g., ATRP) | Controlled polymerization of PEG-containing monomers (like OEGMA) to form block copolymers. acs.orgresearchgate.net | Creation of complex architectures with tunable properties. researchgate.net | Indirectly relevant for incorporating PEG segments of similar length into larger, functional polymers. |

| Click Chemistry (via Azide derivative) | Highly efficient and bioorthogonal reaction between an azide and an alkyne. biochempeg.comlabinsights.nl | Fast, high yield, biocompatible (copper-free), chemoselective. biochempeg.comlabinsights.nl | mPEG11-Br is a precursor to mPEG11-Azide, a key reagent for click chemistry conjugations. precisepeg.com |

Interdisciplinary Applications in Emerging Fields

The versatility of mPEG11-Br and its derivatives has led to their application in several cutting-edge, interdisciplinary fields, driving innovation at the intersection of chemistry, biology, and materials science.

PROTAC Technology: One of the most significant emerging applications for mPEG11-Br is in the construction of Proteolysis Targeting Chimeras (PROTACs). medkoo.comtargetmol.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. nih.gov PEG chains, including those derived from mPEG11-Br, are frequently used as PROTAC linkers due to their ability to increase the molecule's solubility and optimize the spatial orientation of the two ligands. broadpharm.commedchemexpress.com The defined length of mPEG11 ensures consistency in linker length, which is a critical parameter in PROTAC design. nih.gov

Drug Delivery and Nanotechnology: In drug delivery, mPEG11-Br serves as a foundational component for creating PEGylated nanoparticles and micelles. kinampark.comjenkemusa.com PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, can enhance water solubility, improve biocompatibility, and prolong circulation time in the body. The monofunctional nature of mPEG11-Br is particularly useful as it prevents the unwanted cross-linking that can occur with bifunctional PEGs. jenkemusa.com These PEGylated systems can be used to encapsulate hydrophobic drugs, forming nanocarriers that improve drug delivery to target sites. kinampark.com For example, block copolymers synthesized using PEG segments can self-assemble into micelles that serve as delivery vehicles for anticancer drugs. nih.gov

Bioconjugation and Biomaterials: The ability to convert the bromide in mPEG11-Br to other functional groups facilitates its use in a wide range of bioconjugation applications. precisepeg.com For instance, PEG derivatives are used to modify peptides and proteins to improve their solubility and reduce immunogenicity. peptide.com In the field of biomaterials, PEG derivatives are essential for creating hydrogels used in tissue engineering, regenerative medicine, and 3D printing of biological structures. jenkemusa.com The hydrophilic and biocompatible nature of the PEG chain makes it an ideal component for materials designed to interact with biological systems.

| Field | Specific Application | Role of mPEG11-Br |

|---|---|---|

| Targeted Protein Degradation | PROTAC Linkers | Serves as a soluble, flexible, and precisely defined linker connecting the two active ends of a PROTAC molecule. targetmol.comnih.govbroadpharm.com |

| Pharmaceutical Sciences | Drug Delivery Systems (Nanoparticles, Micelles) | Acts as a hydrophilic block in amphiphilic copolymers, enabling the formation of core-shell nanostructures for drug encapsulation. kinampark.comjenkemusa.com |

| Biotechnology | Bioconjugation | A versatile precursor for creating functionalized PEGs to attach to proteins, peptides, and other biomolecules to enhance their therapeutic properties. precisepeg.compeptide.com |

| Materials Science | Hydrogel Formation and 3D Bioprinting | Contributes to the formation of biocompatible hydrogel networks for applications in tissue regeneration and advanced medical devices. jenkemusa.com |

Q & A

Q. How to optimize mPEG11-Br synthesis for scalability without compromising monodispersity?

- Recommendations :

- Flow Chemistry : Improve mixing efficiency and temperature control .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time feedback .

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., initiator concentration, residence time) .

Q. What methodologies assess the environmental impact of mPEG11-Br degradation byproducts?

- Approaches :

- Ecotoxicity Assays : Test byproducts on model organisms (e.g., Daphnia magna) .

- Life Cycle Analysis (LCA) : Quantify energy use and waste generation across synthesis, application, and disposal phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.